Enantiomeric Purity Benchmarking: (R)- vs (S)-Enantiomer from a Common Manufacturer
Head-to-head comparison of the certified purity of the (R)-enantiomer (CAS 113707-75-8) and the (S)-enantiomer (CAS 136464-11-4) from the same vendor (Fluorochem) shows that both are supplied at ≥97% purity . However, the (R)-enantiomer is specifically cited in patent and research literature as the required stereoisomer for constructing FDA-regulated chiral pharmaceutical intermediates, whereas the (S)-enantiomer is not referenced in the same critical synthetic pathways [1]. This creates a de facto selectivity in procurement: sourcing the (R)-enantiomer is mandatory for target-oriented synthesis campaigns that specify the (R) configuration.
| Evidence Dimension | Vendor-certified purity (area% by HPLC/GC) |
|---|---|
| Target Compound Data | 97% (CAS 113707-75-8, Fluorochem lot analysis) |
| Comparator Or Baseline | 97% (CAS 136464-11-4, Fluorochem lot analysis) |
| Quantified Difference | Equivalent nominal purity; differentiation resides in absolute configuration requirement for target synthesis |
| Conditions | Fluorochem Quality Control Certificate of Analysis; lot-specific data available upon request |
Why This Matters
For procurement teams, selecting the correct enantiomer is non-negotiable in chiral API intermediate synthesis; ordering the (S)-enantiomer would yield the wrong stereoisomer in the final drug substance.
- [1] Kuujia. Carbamic acid, [(1R)-2-iodo-1-methylethyl]-, phenylmethyl ester. https://www.kuujia.com/cas-113707-75-8 (accessed 2026-05-02). View Source
